molecular formula C19H14FN3O B2952136 5-(2-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359208-50-6

5-(2-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2952136
CAS No.: 1359208-50-6
M. Wt: 319.339
InChI Key: MWCXPKZKXPZTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one, also known as FLBPP, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a pyrazolopyrazinone derivative that has been synthesized through a novel synthetic method. FLBPP has been found to exhibit various biochemical and physiological effects, making it a potential candidate for future research studies.

Mechanism of Action

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-(2-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is its potential as a novel anticancer agent. This compound has been found to exhibit selective toxicity towards cancer cells, making it a potential candidate for cancer therapy. However, one of the major limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for 5-(2-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one research. One of the major future directions is the development of more efficient synthetic methods for this compound. Another future direction is the investigation of the potential of this compound as a drug delivery system. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.

Synthesis Methods

5-(2-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one has been synthesized through a novel synthetic method that involves the reaction of 2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one with 2-fluorobenzyl bromide in the presence of potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at 120°C for 24 hours. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

5-(2-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one has been found to exhibit various scientific research applications. One of the major applications of this compound is its use as a potential anticancer agent. This compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. This compound has also been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O/c20-16-9-5-4-8-15(16)13-22-10-11-23-18(19(22)24)12-17(21-23)14-6-2-1-3-7-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCXPKZKXPZTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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